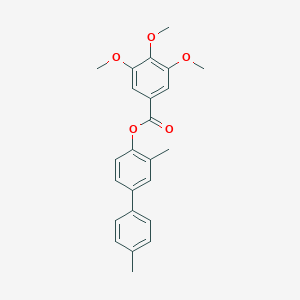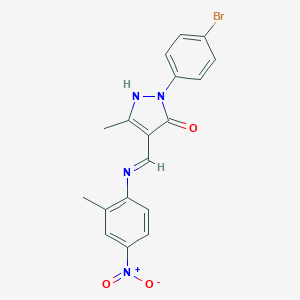
3,4'-dimethylbiphenyl-4-yl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two benzene rings connected by a single bond, with methyl groups and methoxy groups attached to the rings. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of 3,4’-Dimethyl[1,1’-biphenyl]: This can be achieved through a Friedel-Crafts alkylation reaction where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The resulting 3,4’-dimethylbiphenyl is then subjected to esterification with 3,4,5-tris(methyloxy)benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy groups can enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylbiphenyl: Lacks the ester and methoxy groups, making it less versatile in chemical reactions.
3,4,5-Trimethoxybenzoic acid: Contains similar methoxy groups but lacks the biphenyl structure.
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,4,5-tris(methyloxy)benzoate is unique due to the combination of biphenyl and methoxybenzoate structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H24O5 |
|---|---|
Poids moléculaire |
392.4g/mol |
Nom IUPAC |
[2-methyl-4-(4-methylphenyl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H24O5/c1-15-6-8-17(9-7-15)18-10-11-20(16(2)12-18)29-24(25)19-13-21(26-3)23(28-5)22(14-19)27-4/h6-14H,1-5H3 |
Clé InChI |
YHJHUPZYRISKCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B400381.png)
![N-{4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl}acetamide](/img/structure/B400384.png)
![4-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 2,4-dichlorobenzoate](/img/structure/B400387.png)
![diethyl 5-(5,8-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B400388.png)
![N-{4-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]phenyl}-3-methylbenzamide](/img/structure/B400391.png)
![4-Bromo-2-methoxy-6-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)imino]methyl}phenol](/img/structure/B400393.png)
![4-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B400394.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B400397.png)
![2-chloro-N-[3-({3-ethoxy-2-hydroxy-5-nitrobenzylidene}amino)phenyl]benzamide](/img/structure/B400399.png)

![2-({[2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B400402.png)
![4-nitro-N'-[(5-{2-nitrophenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B400404.png)
![2,5-dimethyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B400406.png)
